N1-methyl-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-methyl-N2-(2-(methylthio)phenyl)oxalamide is a chemical compound that has garnered attention in various fields of research due to its potential biological and industrial applications. This compound belongs to the oxalamide family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of N-methylamine with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N2-(2-(methylthio)phenyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxalamide group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
N1-methyl-N2-(2-(methylthio)phenyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-methyl-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-methyl-N2-(3-(methylthio)phenyl)oxalamide
- N1-(2-(methylthio)phenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
Comparison
Compared to similar compounds, N1-methyl-N2-(2-(methylthio)phenyl)oxalamide exhibits unique properties due to the position of the methylthio group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity, biological activity, and overall stability. For instance, the 2-(methylthio) substitution may enhance the compound’s ability to interact with specific biological targets, making it more effective in certain applications.
Properties
IUPAC Name |
N-methyl-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-11-9(13)10(14)12-7-5-3-4-6-8(7)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCFCJIYTYPEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=CC=C1SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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